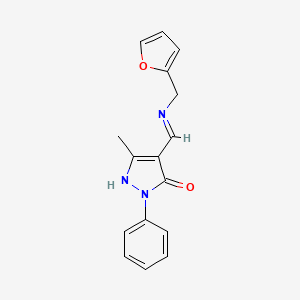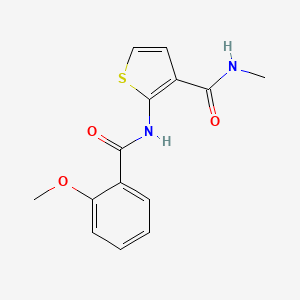
(Z)-4-(((furan-2-ylmethyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-4-(((furan-2-ylmethyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a useful research compound. Its molecular formula is C16H15N3O2 and its molecular weight is 281.315. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-(((furan-2-ylmethyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-(((furan-2-ylmethyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Proteomics Research
The compound has a similar structure to 2-[(Furan-2-ylmethyl)-amino]-benzoic acid, which is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could potentially be used in similar applications, contributing to our understanding of protein structures and interactions .
Biomass-based Hydrogenation
Furan derivatives have been used in the catalytic transfer hydrogenation of furfural to furfuryl alcohol over heterogeneous catalysts . This process is part of biomass-based hydrogenation, which is an environmentally friendly alternative to high-pressure fossil-derived hydrogen .
Suzuki–Miyaura Coupling
The compound could potentially be used in Suzuki–Miyaura coupling, a type of palladium-catalyzed cross-coupling reaction . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, and the use of organoboron reagents has been particularly successful .
Antiviral Activity
Indole derivatives, which share structural similarities with the compound, have shown antiviral activity . Therefore, it’s possible that this compound could also have potential applications in the development of antiviral drugs .
Antibacterial Activity
The compound has structural similarities with certain Nitrofurantoin® analogues, which have demonstrated antibacterial activity . This suggests potential applications in the development of new antibacterial agents .
Anticancer Activity
Indole derivatives have also shown anticancer activity . Given the structural similarities, this compound could potentially be used in cancer research and the development of new anticancer drugs .
properties
IUPAC Name |
4-(furan-2-ylmethyliminomethyl)-5-methyl-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-12-15(11-17-10-14-8-5-9-21-14)16(20)19(18-12)13-6-3-2-4-7-13/h2-9,11,18H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBHWUDQALNICC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NCC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Amino-1-naphthalen-2-ylethyl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-7-carboxamide](/img/structure/B2374037.png)
![Methyl 4-(2-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2374038.png)
![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2374040.png)

![3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2374043.png)
![(2-Propyl-2H-[1,2,4]triazol-3-YL)-methanol](/img/structure/B2374044.png)
![1-(3-Fluoro-4-methylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2374047.png)

![2-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine](/img/structure/B2374049.png)
![1-[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid](/img/structure/B2374052.png)
![6-[(Cyclobutylmethyl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2374056.png)
![3-phenyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2374057.png)

![(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2374059.png)